Benzyl (4-methylpiperidin-3-YL)carbamate
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Overview
Description
Benzyl (4-methylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the pharmaceutical industry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-methylpiperidin-3-yl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and finally the formation of its salt . Another method involves the use of isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. The use of easily available commercial raw materials and shorter reaction times are key factors in making the process viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include catalytic hydrogenation (Pd-C, H2) for the removal of protecting groups . Conditions such as the use of strong acids (trifluoroacetic acid) or heat are also employed for specific reactions .
Major Products
Scientific Research Applications
Benzyl (4-methylpiperidin-3-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (4-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl (4-methylpiperidin-3-yl)carbamate is unique due to its specific structure and the presence of the benzyl group, which enhances its binding affinity to cholinesterase receptors. This makes it a valuable compound in the development of cholinesterase inhibitors for therapeutic applications .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-(4-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17) |
InChI Key |
WXHXHVNLQCUVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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